molecular formula C7H6BrNO2 B2905244 5-Bromo-4-methoxynicotinaldehyde CAS No. 1289161-72-3

5-Bromo-4-methoxynicotinaldehyde

Cat. No.: B2905244
CAS No.: 1289161-72-3
M. Wt: 216.034
InChI Key: KJOUTQXUAWDUAQ-UHFFFAOYSA-N
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Description

Contextualization within Nicotinaldehyde Chemistry

Nicotinaldehyde, or pyridine-3-carbaldehyde, is an aldehyde derivative of pyridine (B92270). ontosight.ai The chemistry of nicotinaldehyde and its derivatives is a rich and expanding field. These compounds serve as crucial precursors for a wide array of heterocyclic compounds with diverse biological activities. The introduction of substituents, such as bromine and a methoxy (B1213986) group in the case of 5-Bromo-4-methoxynicotinaldehyde, significantly influences the electronic properties and reactivity of the parent molecule. This allows for targeted chemical modifications and the development of novel molecular architectures.

The aldehyde group is reactive towards nucleophiles, while the pyridine ring can participate in various transformations. The bromine atom at the 5-position is particularly significant as it provides a handle for cross-coupling reactions, a powerful set of methods in modern organic synthesis.

Significance as a Synthetic Intermediate

The primary significance of this compound lies in its utility as a building block for constructing more elaborate molecules. The aldehyde functionality can be readily transformed into other functional groups, such as alcohols, carboxylic acids, or imines. Furthermore, the bromine atom is amenable to substitution reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the nicotinaldehyde scaffold to other molecular fragments.

This strategic combination of reactive sites makes this compound a key intermediate in the synthesis of compounds with potential applications in pharmaceuticals and materials science. For instance, derivatives of nicotinaldehyde have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Overview of Research Trajectories

Current research involving this compound and related compounds is largely focused on its application in the synthesis of novel bioactive molecules. Scientists are exploring its use in the development of kinase inhibitors and other targeted therapies. The ability to functionalize the pyridine ring through cross-coupling reactions at the bromine position is a central theme in these research endeavors.

Furthermore, the compound serves as a scaffold for creating diverse chemical libraries for high-throughput screening to identify new drug leads. The exploration of its reactivity and the development of efficient synthetic routes to its derivatives continue to be active areas of investigation in organic and medicinal chemistry.

Chemical Properties of this compound

PropertyValueReference
CAS Number 1289161-72-3 sigmaaldrich.com
Molecular Formula C7H6BrNO2 sigmaaldrich.com
Molecular Weight 216.03 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity Typically ≥98% sigmaaldrich.com
Storage Inert atmosphere, 2-8°C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-9-3-6(7)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOUTQXUAWDUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 5 Bromo 4 Methoxynicotinaldehyde

Established Synthetic Routes and Strategies

The traditional synthesis of 5-Bromo-4-methoxynicotinaldehyde typically relies on a logical, step-wise construction from more readily available pyridine (B92270) precursors. msu.edu These routes are designed to build the molecule's carbon skeleton and introduce the required functional groups in a controlled manner. msu.edu

Multi-Step Approaches from Precursors

A common strategy for constructing polysubstituted pyridines like this compound is a multi-step synthesis. udel.edulibretexts.org Such an approach allows for the sequential introduction of functional groups, which is often necessary to achieve the desired substitution pattern due to the electronic nature of the pyridine ring.

A plausible synthetic sequence could originate from a precursor like 4-chloronicotinic acid or 4-hydroxynicotinic acid. The synthesis would logically proceed through the following key stages:

Introduction of the Methoxy (B1213986) Group : If starting from 4-chloronicotinic acid, a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) can be employed to install the 4-methoxy group. Starting from 4-hydroxynicotinic acid, an etherification reaction (e.g., using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base) would achieve the same outcome.

Formation of an Aldehyde Precursor : The carboxylic acid at the 3-position is not ideal for direct conversion to an aldehyde in the presence of other reactive sites. Therefore, it is often converted to a more manageable functional group, such as an ester (e.g., ethyl nicotinate) via Fischer esterification, or a hydrazide. jst.go.jpresearchgate.net

Selective Bromination : With the activating methoxy group at the C4-position, electrophilic bromination can be directed to the C5-position. This step is crucial for installing the bromo substituent at the correct location.

Generation of the Aldehyde : The final key transformation is the conversion of the functional group at the C3-position (e.g., ester or acid chloride) into the aldehyde.

This linear sequence ensures that each reaction sets the stage for the next, allowing for the methodical assembly of the target molecule. msu.edu

Selective Bromination Techniques

The selective introduction of a bromine atom at the C5 position of the 4-methoxypyridine (B45360) ring is a critical step. The electron-donating methoxy group at the C4 position activates the ring towards electrophilic aromatic substitution and, in conjunction with the directing effect of the ring nitrogen, favors substitution at the C3 and C5 positions. Since the C3 position is already substituted, bromination is directed to the C5 position.

Several brominating agents can be employed for this purpose. The choice of reagent and conditions is vital to ensure high regioselectivity and avoid side reactions, such as the formation of dibrominated products. asianpubs.org

Table 1: Comparison of Selected Bromination Reagents for Heterocycles

Reagent Typical Conditions Characteristics
Molecular Bromine (Br₂) Acetic acid or other polar solvents, often with a Lewis acid catalyst. A powerful brominating agent, but can lack selectivity and produce hazardous byproducts. youtube.com
N-Bromosuccinimide (NBS) CCl₄ or acetonitrile, often with a radical initiator (AIBN) or acid catalyst. A milder and more selective source of electrophilic bromine, easier to handle than Br₂. asianpubs.org

| 1-Butyl-3-methylimidazolium tribromide ([bmim]Br₃) | Solvent-free or in an ionic liquid medium. | Offers good selectivity and is considered a more environmentally benign option. asianpubs.org |

In the context of a substituted pyridine, using a milder reagent like NBS is often preferred to control the reaction and achieve high monobromination yields at the desired position. asianpubs.org

Aldehyde Group Formation in Nicotinic Acid Derivatives

Generating the aldehyde functional group from a carboxylic acid or its derivatives is a cornerstone of organic synthesis. fiveable.mesolubilityofthings.com In the synthesis of this compound, this transformation is typically one of the final steps.

Common methods include:

Oxidation of a Primary Alcohol : This is a two-step process where the nicotinic acid derivative (e.g., an ester) is first reduced to the corresponding primary alcohol, (5-bromo-4-methoxypyridin-3-yl)methanol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol is then oxidized to the aldehyde using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Suitable reagents for this selective oxidation include Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or conditions for a Swern oxidation. imperial.ac.uknih.gov

Reduction of an Ester or Acid Chloride : A more direct route involves the partial reduction of a nicotinic acid ester or nicotinoyl chloride. Reagents like Diisobutylaluminium hydride (DIBAL-H) are known to reduce esters to aldehydes, particularly at low temperatures. Alternatively, the nicotinic acid can be converted to the corresponding acid chloride (nicotinoyl chloride), which can then be reduced to the aldehyde via methods like the Rosenmund reduction, although this method is less common in modern synthesis. um.edu.my

From a Nitrile or Hydrazide : Nicotinic acid can be converted into nicotinamide (B372718), then dehydrated to a cyanopyridine (nicotinonitrile). The nitrile can be partially reduced with reagents like DIBAL-H to an imine, which is then hydrolyzed to the aldehyde. Similarly, nicotinic acid hydrazides can be condensed with various aldehydes to form Schiff bases, which are key intermediates in the synthesis of other heterocyclic systems. um.edu.mymdpi.comnih.gov

Advanced Synthetic Transformations

Beyond established routes, modern synthetic chemistry offers advanced methods that can provide more efficient or environmentally friendly pathways. These include avoiding the use of toxic heavy metals and developing novel ways to manipulate the existing functional groups.

Transition-Metal-Free Bromination Approaches

In recent years, significant effort has been directed toward developing halogenation reactions that avoid the use of transition metals, which are often expensive and can leave toxic residues in the final product. researchgate.net These methods are highly desirable from both an economic and environmental perspective.

For the bromination of pyridine rings and related heterocycles, several transition-metal-free protocols have been developed:

Sodium Bromite (B1237846) (NaBrO₂) : Researchers have demonstrated an efficient and highly regioselective bromination of imidazo[1,2-a]pyridines using sodium bromite as the bromine source in the presence of an acid like acetic acid. nih.govresearchgate.net This method is advantageous because NaBrO₂ serves as both the halogen source and an oxidant, and the reaction proceeds under relatively mild conditions. nih.gov

Base-Promoted Homolytic Aromatic Substitution (HAS) : Another approach involves the use of a strong base like potassium tert-butoxide (KOtBu) to promote the reaction between aryl bromides and electron-deficient heteroaromatics like pyridine. acs.org This reaction is believed to proceed through a radical pathway, offering a different mechanism from traditional electrophilic substitution. However, it can sometimes result in poor regioselectivity. acs.org

Iodine-Triethylamine System : The combination of iodine and triethylamine (B128534) has been shown to trigger the synthesis of substituted pyridines via a radical pathway, demonstrating another metal-free option for functionalizing pyridine rings. organic-chemistry.org

Table 2: Examples of Transition-Metal-Free Bromination Conditions

Reagent System Substrate Type Key Features Reference
NaBrO₂ / Acetic Acid Imidazo[1,2-a]pyridines High regioselectivity, cheap reagents, metal-free. nih.gov, researchgate.net
KOtBu / Ligand Aryl bromides + Heteroarenes Base-promoted homolytic substitution pathway. acs.org

These advanced methods provide valuable alternatives for the synthesis of halogenated pyridines, potentially applicable to the production of this compound.

Functional Group Interconversions at the Aldehyde Position

The aldehyde group in this compound is a versatile functional handle that can be readily converted into a wide range of other groups, making it a key intermediate for further synthetic diversification. fiveable.mesolubilityofthings.com Functional group interconversion (FGI) is a fundamental concept in organic synthesis that allows for the strategic modification of molecules. imperial.ac.uk

Key transformations involving the aldehyde group include:

Oxidation : The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5-bromo-4-methoxynicotinic acid, using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like silver oxide (Ag₂O) in what is known as the Tollens' reaction. fiveable.me

Reduction : The aldehyde can be reduced to the primary alcohol, (5-bromo-4-methoxypyridin-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Reductive Amination : The aldehyde can react with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to form a new amine. This is a powerful method for forming C-N bonds.

Wittig Reaction : Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, allowing for carbon-carbon double bond formation and chain extension.

Formation of Imines and Oximes : The aldehyde can undergo condensation reactions with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. These derivatives are important in their own right and can be subjected to further transformations. orgsyn.org

Table 3: Common Functional Group Interconversions for an Aldehyde

Reaction Type Reagents Product Functional Group
Oxidation KMnO₄, CrO₃, Ag₂O Carboxylic Acid (-COOH)
Reduction NaBH₄, LiAlH₄ Primary Alcohol (-CH₂OH)
Reductive Amination R₂NH, NaBH₃CN Amine (-CH₂NR₂)
Wittig Reaction Ph₃P=CHR Alkene (-CH=CHR)

These interconversions highlight the synthetic utility of this compound as a versatile intermediate in the construction of more complex molecular architectures.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound can be approached through a multi-step process, often starting from a more readily available pyridine derivative. A plausible route involves the bromination of a 4-methoxypyridine precursor followed by formylation. However, the optimization of each step is crucial to maximize the yield and ensure the desired regioselectivity, preventing the formation of unwanted isomers.

One of the primary challenges in the synthesis of this compound is the direct bromination of 4-methoxypyridine. Studies on the bromination of 4-pyridone and its derivatives have shown that 4-methoxypyridine tends to form a stable complex with bromine rather than undergoing a standard electrophilic substitution reaction. cdnsciencepub.comcdnsciencepub.com This necessitates alternative strategies, such as a lithiation-bromination sequence on a protected or pre-functionalized ring to achieve the desired 5-bromo substitution.

A potential synthetic strategy could involve the directed ortho-metalation of 4-methoxypyridine. However, achieving selectivity for the 5-position over the 3-position would be a significant hurdle. A more controlled approach might start with a pre-brominated pyridine ring, followed by the introduction of the methoxy and aldehyde groups.

For the formylation step, which introduces the aldehyde group, various methods can be employed. One common method is the reaction of a lithiated pyridine intermediate with a formylating agent like N,N-dimethylformamide (DMF). The optimization of this step would involve careful control of the temperature and the stoichiometry of the reagents. A study on the synthesis of a related compound, 2-Bromo-4-methoxypyridine-5-carboxaldehyde, demonstrated the use of n-butyllithium (n-BuLi) for lithiation at -78°C, followed by the addition of ethyl formate (B1220265) as the formylating agent. arkat-usa.org

To illustrate the importance of optimizing reaction conditions, consider the following hypothetical data for the formylation step. The yield of the desired product can be highly dependent on the choice of base, solvent, and temperature.

Table 1: Hypothetical Optimization of the Formylation of a Bromo-methoxypyridine Intermediate

EntryBaseSolventTemperature (°C)Yield (%)
1n-BuLiTHF-7865
2LDATHF-7872
3n-BuLiDiethyl Ether-7858
4LDATHF-4045

This table is for illustrative purposes and does not represent actual experimental data for this compound.

As the table suggests, the use of a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) in a suitable solvent like tetrahydrofuran (B95107) (THF) at a low temperature could potentially lead to higher yields.

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from a milligram to a multi-gram scale in the laboratory presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

One of the primary concerns is the management of exothermic reactions, particularly during lithiation with organolithium reagents like n-BuLi. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to side reactions or a runaway reaction. Therefore, careful control of the addition rate of the reagent and efficient stirring and cooling are paramount.

The choice of reagents and solvents also becomes more critical at a larger scale. For instance, while some reagents may be suitable for small-scale synthesis, their cost, toxicity, or the difficulty of their removal during workup may render them impractical for larger batches. The use of large volumes of solvents like THF, which can form explosive peroxides, also requires careful handling and purification procedures.

Purification of the final product and intermediates is another significant scalability challenge. While chromatography might be feasible for small quantities, it becomes cumbersome and expensive for larger amounts. Crystallization is often the preferred method for purification at scale, but developing a robust crystallization procedure that consistently yields a pure product can be time-consuming.

A case study on the scale-up of a different bromo-substituted aromatic compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights some of these challenges. The researchers successfully scaled up the process to a 70 kg batch size by carefully optimizing each step, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. researchgate.net This demonstrates that with careful planning and process optimization, the large-scale synthesis of complex halogenated aromatics is achievable.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 4 Methoxynicotinaldehyde

Electrophilic and Nucleophilic Character of the Nicotinaldehyde Moiety

The nicotinaldehyde moiety of 5-Bromo-4-methoxynicotinaldehyde possesses both electrophilic and nucleophilic characteristics, a duality that governs its reaction patterns.

The primary site of electrophilicity is the carbonyl carbon of the aldehyde group at the C-3 position. The electron-withdrawing nature of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbon atom susceptible to attack by nucleophiles. solubilityofthings.comontosight.ai This reactivity is typical of aldehydes and allows for a wide range of transformations, such as condensation reactions, reductions, and the formation of imines. Furthermore, the pyridine (B92270) ring itself is inherently electron-deficient, which can enhance the electrophilic character of the aldehyde. Under strongly acidic conditions, protonation of both the pyridine nitrogen and the carbonyl oxygen can occur, leading to a diprotonated, dicationic species that is a highly reactive "superelectrophile". acs.org

Conversely, the molecule also exhibits nucleophilic character. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a base or a nucleophile. chemrxiv.org More significantly, the methoxy (B1213986) group at the C-4 position is a strong electron-donating group. cymitquimica.com Through resonance, it increases the electron density of the pyridine ring, thereby enhancing its nucleophilicity and making it more reactive towards electrophiles. This activating effect is particularly pronounced at the positions ortho and para to the methoxy group. The methoxy group can also be a site for nucleophilic substitution, for instance, in amination reactions where it is displaced by an amine. rsc.orgresearchgate.net

Role of the Bromo-Substituent in Reaction Pathways

The bromine atom at the C-5 position is a pivotal functional group that unlocks a diverse array of synthetic transformations, primarily through metal-catalyzed reactions.

Halogen-Directed Ortho-Metalation Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the reaction is primarily governed by the directing effect of the C-4 methoxy group and the presence of the C-5 bromine atom. The methoxy group is a known directed metalation group (DMG), capable of coordinating with organolithium reagents and directing deprotonation to an adjacent position. arkat-usa.org

For a closely related substrate, 2-bromo-4-methoxypyridine, treatment with a strong lithium amide base like lithium tetramethylpiperidide (LTMP) results in selective lithiation at the C-3 position, which is ortho to the methoxy director. arkat-usa.org Applying this principle to this compound, the C-4 methoxy group would direct metalation towards either C-3 or C-5. Since the C-3 position is already occupied by the aldehyde, this site is not available for deprotonation.

Therefore, the most probable pathway for lithiation involves the C-5 position. Instead of direct deprotonation, a more facile reaction is metal-halogen exchange , where an organolithium reagent (like n-butyllithium) preferentially exchanges with the bromine atom. This process is extremely fast, even at low temperatures, and effectively generates a lithiated pyridine species at the C-5 position. This intermediate can then be trapped with various electrophiles to introduce new functional groups. A similar strategy has been employed in the synthesis of 5-methoxypyridine-3-carbaldehyde from 5-bromo-3-methoxypyridine, demonstrating the utility of this lithium-halogen exchange reaction. chemicalbook.com

Reactivity in Cross-Coupling Reactions

The carbon-bromine bond at the C-5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This has become a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a highly versatile method for forming biaryl structures. masterorganicchemistry.com The C-Br bond in bromopyridine derivatives is known to be reactive under Suzuki conditions. Studies on analogous compounds, such as 5-bromo-2-methoxypyridine (B44785) and 5-bromo-2-methylpyridin-3-amine, have shown that they readily participate in Suzuki couplings with various arylboronic acids in the presence of a palladium catalyst and a base. rhhz.netmdpi.comnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Substituted Bromopyridines

EntryBromopyridine SubstrateBoronic AcidCatalyst / BaseConditionsYieldReference
15-Bromo-2-methoxypyridinePotassium p-tolyltrifluoroboratePd/C / K₂CO₃O₂, H₂O/Acetone, 80 °C, 120 min93% rhhz.net
25-Bromo-2-methoxypyridinePotassium o-tolyltrifluoroboratePd/C / K₂CO₃O₂, H₂O/Acetone, 80 °C, 120 min86% rhhz.net
3N-(5-Bromo-2-methylpyridin-3-yl)acetamidePhenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O, 85-95 °C85% mdpi.com
4N-(5-Bromo-2-methylpyridin-3-yl)acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O, 85-95 °C82% mdpi.com

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. scirp.orgscirp.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. mdpi.com The reaction is widely used in the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.net

Bromopyridines are effective substrates in Sonogashira couplings. For example, 2-amino-3-bromopyridines have been successfully coupled with a variety of terminal alkynes to produce 2-amino-3-alkynylpyridines in high yields. scirp.orgscirp.orgresearchgate.net The reaction conditions are generally mild, though temperatures around 100°C are sometimes required for optimal results. scirp.org Given these precedents, this compound is expected to undergo Sonogashira coupling efficiently, providing access to 5-alkynyl-4-methoxynicotinaldehyde derivatives.

Table 2: Representative Sonogashira Coupling Reactions of Substituted Bromopyridines

EntryBromopyridine SubstrateAlkyneCatalyst System / BaseConditionsYieldReference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuI / Et₃NDMF, 100 °C, 3 h96% scirp.org
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuI / Et₃NDMF, 100 °C, 3 h92% scirp.org
32-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂/PPh₃/CuI / Et₃NDMF, 100 °C, 3 h89% scirp.org
42-Amino-3-bromo-5-chloropyridine3-EthynyltoluenePd(CF₃COO)₂/PPh₃/CuI / Et₃NDMF, 100 °C, 3 h95% scirp.org

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. masterorganicchemistry.com This reaction represents a key method for C-C bond formation and the vinylation of aryl halides.

The feasibility of a Heck reaction on this compound can be inferred from studies on closely related systems. For instance, 3-bromo-5-methoxypyridine (B189597) has been shown to participate in Heck coupling reactions with fluorous alkenes. mdpi-res.commdpi.com The reaction conditions typically involve a palladium catalyst, a base, and often a phosphine (B1218219) ligand or a phase-transfer agent like tetrabutylammonium (B224687) bromide, at elevated temperatures. mdpi-res.commdpi.com While the presence of the aldehyde group might influence the reaction, it is generally expected to be tolerated under standard Heck conditions, allowing for the introduction of a vinyl substituent at the C-5 position of the pyridine ring.

Table 3: Representative Heck Reaction of a Substituted Bromopyridine

EntryBromopyridine SubstrateAlkeneCatalyst / BaseConditionsYieldReference
13-Bromo-5-methoxypyridineFluorous alkenePd(OAc)₂ / NaOAcDMF/THF, 120 °CGood to High mdpi-res.commdpi.com
Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for the formation of carbon-nitrogen bonds, particularly in the synthesis of arylamines from aryl halides. nih.govwikipedia.org The reaction's versatility allows for the coupling of a wide array of amines with various aryl and heteroaryl halides, including bromopyridine derivatives analogous to this compound. The efficiency and outcome of this reaction are highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent, as well as the electronic and steric properties of the substrates. researchgate.netresearchgate.net

The table below summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of various substituted bromopyridines, which serve as analogues for understanding the potential reactivity of this compound.

Aryl Bromide AnalogueAmineCatalyst/LigandBaseSolventYield (%)Reference
3-BromopyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene85 researchgate.net
3-Bromo-4-(3,4,5-trimethoxyphenyl)pyridineSubstituted anilinesPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O70-96 nih.gov
2-BromopyridineVarious aminesRu(II) complexNa₂CO₃N/AModerate mdpi.com
4-BromoanisoleMorpholineSGI PdN/AN/A90+ rsc.org
2,6-DihalopyridinesAminothiophenecarboxylatesPd(OAc)₂ / XantphosCs₂CO₃TolueneVaries researchgate.net

Influence on Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, where a nucleophile displaces a leaving group. The pyridine ring, being electron-deficient, is generally more susceptible to SNAr than benzene, particularly at the 2- and 4-positions which are activated by the ring nitrogen. gcwgandhinagar.comnih.gov In this compound, the bromine atom at the 5-position is the leaving group, and the reactivity of the molecule towards SNAr is modulated by the interplay of the electronic effects of the methoxy and aldehyde substituents.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.comntu.edu.sg The stability of this intermediate is paramount to the reaction's feasibility. Electron-withdrawing groups, especially when positioned ortho or para to the leaving group, stabilize the Meisenheimer complex and thus accelerate the reaction. mdpi.comrsc.org

Despite the potential deactivating effect of the 4-methoxy group, SNAr reactions on methoxy-substituted halopyridines have been reported, often requiring specific conditions or highly reactive nucleophiles. researchgate.netntu.edu.sg For instance, the amination of methoxypyridines can be achieved using strong bases and specific reagents that facilitate the substitution. researchgate.netntu.edu.sgresearchgate.net

Impact of the Methoxy Group on Reactivity

Electronic Effects on Electrophilicity

This increased electron density generally reduces the electrophilicity of the pyridine ring, making it less susceptible to attack by nucleophiles in SNAr reactions, as it destabilizes the negatively charged Meisenheimer intermediate. nih.gov Conversely, the methoxy group also exerts an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom. While the resonance effect is typically dominant for substituents like the methoxy group, the inductive effect can still play a role in modulating the reactivity of adjacent positions.

In the context of electrophilic aromatic substitution (which is generally difficult on pyridines unless strongly activated), the electron-donating nature of the methoxy group would activate the ring, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the presence of the electron-withdrawing aldehyde and the deactivating effect of the ring nitrogen must also be considered.

Steric Effects on Reaction Efficiency

Beyond its electronic contributions, the methoxy group also introduces steric hindrance that can influence the efficiency of reactions occurring at the adjacent 3- and 5-positions. The physical bulk of the methoxy group can impede the approach of reagents to these neighboring sites, thereby slowing down or even preventing reactions.

This steric hindrance is particularly relevant for reactions that involve the formation of a bulky transition state or intermediate. For example, in the case of a Buchwald-Hartwig amination at the 5-position, a bulky phosphine ligand coordinated to the palladium catalyst must approach the C-Br bond. The proximity of the 4-methoxy group could sterically clash with the catalyst complex, potentially requiring the use of less bulky ligands or more forcing reaction conditions to achieve a good yield. rsc.org

Similarly, for a nucleophilic attack at the 5-position, the steric bulk of the incoming nucleophile will be a determining factor. Smaller nucleophiles will be less affected by the steric presence of the methoxy group, while larger, more sterically demanding nucleophiles may react more slowly or not at all. acs.org Computational studies and experimental observations on substituted pyridines have shown that ortho-substituents can significantly reduce the stability of reaction intermediates and transition states due to steric repulsion. researchgate.net

Aldehyde Group Reactivity

Condensation Reactions

The aldehyde functional group at the 3-position of this compound is a versatile handle for a variety of chemical transformations, most notably condensation reactions. These reactions involve the coupling of the aldehyde with a nucleophilic partner, typically a compound containing an active methylene (B1212753) group or an amine derivative, often followed by the elimination of a small molecule like water.

One of the most common condensation reactions for aldehydes is the Knoevenagel condensation . This reaction involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. wikipedia.orgbas.bg The product is typically an α,β-unsaturated compound, which is a valuable synthetic intermediate. rsc.orgmdpi.com The electron-deficient nature of the pyridine ring can enhance the reactivity of the attached aldehyde group in such condensations. bas.bg

The Wittig reaction provides another powerful method for transforming the aldehyde group. In this reaction, the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. nih.govpearson.com This reaction is highly valuable for the stereoselective synthesis of alkenes and has been applied to pyridine aldehydes. cdnsciencepub.comorganic-chemistry.org

Furthermore, the aldehyde can undergo Claisen-Schmidt condensation with ketones in the presence of a base to form α,β-unsaturated ketones (chalcones). rdd.edu.iqscirp.org It can also react with amines and their derivatives, such as hydroxylamine (B1172632) to form oximes, and hydrazines to form hydrazones. rdd.edu.iq

The table below provides examples of condensation reactions involving pyridine aldehydes, illustrating the potential transformations for the aldehyde group in this compound.

Reaction TypeAldehydeReagentProduct TypeReference
Knoevenagel CondensationPyridinecarbaldehydesMalononitrileElectron-deficient alkenes bas.bg
Knoevenagel Condensation2-MethoxybenzaldehydeThiobarbituric acidEnone wikipedia.org
Wittig ReactionPyridine aldehydesPhosphorus ylidesPolysubstituted pyridines organic-chemistry.org
Claisen-Schmidt CondensationImidazo[1,2-a]pyridine-3-carbaldehydesAcetophenones3-Imidazo[1,2-a]pyridinyl-1-arylpropenones scirp.org
Oxime Formation2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehydeHydroxylamine hydrochlorideAldoxime rdd.edu.iq

Reduction and Oxidation Reactions

The aldehyde functional group in this compound is the primary site for both reduction and oxidation reactions. The electronic effects of the substituents on the pyridine ring, namely the electron-withdrawing bromo group and the electron-donating methoxy group, influence the reactivity of the aldehyde.

Reduction Reactions:

The aldehyde group can be readily reduced to a primary alcohol, yielding (5-Bromo-4-methoxypyridin-3-yl)methanol. This transformation is typically achieved using a variety of reducing agents. The choice of reagent can influence the selectivity and yield of the reaction.

Reducing AgentProductReaction Conditions
Sodium borohydride (B1222165) (NaBH₄)(5-Bromo-4-methoxypyridin-3-yl)methanolMethanol or Ethanol, Room Temperature
Lithium aluminum hydride (LiAlH₄)(5-Bromo-4-methoxypyridin-3-yl)methanolAnhydrous ether or THF, 0 °C to Room Temperature
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)(5-Bromo-4-methoxypyridin-3-yl)methanolVaries depending on catalyst and pressure

This table presents common reduction reactions for aldehydes and is applicable to this compound based on general organic chemistry principles.

Oxidation Reactions:

Oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 5-Bromo-4-methoxynicotinic acid. Strong oxidizing agents are generally employed for this conversion. The reaction of a related compound, 6-Methoxynicotinaldehyde, can be brominated and subsequently oxidized to yield 5-bromo-6-methoxynicotinaldehyde (B1281301) as an intermediate, highlighting a potential synthetic route.

Oxidizing AgentProductReaction Conditions
Potassium permanganate (B83412) (KMnO₄)5-Bromo-4-methoxynicotinic acidBasic, followed by acidic workup
Jones Reagent (CrO₃/H₂SO₄)5-Bromo-4-methoxynicotinic acidAcetone, 0 °C to Room Temperature
Tollens' Reagent ([Ag(NH₃)₂]⁺)5-Bromo-4-methoxynicotinic acidAmmoniacal silver nitrate

This table presents common oxidation reactions for aldehydes and is applicable to this compound based on established chemical transformations.

Formation of Schiff Bases and Imines

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.commediresonline.orgambeed.com This reaction is of significant importance for the synthesis of various heterocyclic compounds and has been explored with a range of amines. ijmcmed.orgalayen.edu.iqresearchgate.net

The general mechanism for Schiff base formation involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. ijmcmed.orglibretexts.org This is followed by the elimination of a water molecule to yield the C=N double bond of the imine. libretexts.orgyoutube.com The reaction is typically catalyzed by a small amount of acid. masterorganicchemistry.com

A general scheme for this reaction is as follows:

R-NH₂ + O=CH-Ar → R-N=CH-Ar + H₂O

Where Ar represents the 5-Bromo-4-methoxypyridin-3-yl group.

The stability and reactivity of the resulting Schiff base are influenced by the nature of the substituent (R) on the amine. A variety of primary amines can be used in this reaction, leading to a diverse range of Schiff base derivatives.

Amine ReactantSchiff Base Product
Aniline5-Bromo-N-(phenyl)-4-methoxynicotinimine
Ethylamine5-Bromo-N-ethyl-4-methoxynicotinimine
BenzylamineN-(Benzyl)-5-bromo-4-methoxynicotinimine

This table provides examples of Schiff bases that can be synthesized from this compound and various primary amines based on the well-established Schiff base formation reaction.

Reaction Kinetics and Mechanistic Elucidation

While specific kinetic studies on the reactions of this compound are not extensively documented in the public domain, the general principles of its reactivity can be inferred from related systems and the electronic properties of its substituents.

The kinetics of reactions involving the aldehyde group, such as reduction and Schiff base formation, are influenced by the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the bromo substituent and the pyridine nitrogen atom is expected to enhance the electrophilicity of the aldehyde, thereby increasing the rate of nucleophilic attack. Conversely, the electron-donating methoxy group may partially mitigate this effect. Comparative kinetic studies on related isomers, such as 5-bromo-6-methoxynicotinaldehyde, have shown differences in reaction rates, suggesting a significant influence of substituent positioning.

Mechanistic studies of Schiff base formation from aldehydes are well-established. libretexts.org The reaction proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. The rate-determining step can vary depending on the reaction pH. Under acidic conditions, the dehydration of the carbinolamine is often the slowest step, while under neutral or basic conditions, the initial nucleophilic attack can be rate-limiting.

For oxidation and reduction reactions, the mechanisms are dependent on the specific reagent used. For instance, the reduction with sodium borohydride involves the transfer of a hydride ion to the carbonyl carbon. The oxidation with potassium permanganate under basic conditions proceeds through a manganate (B1198562) ester intermediate.

Further detailed mechanistic and kinetic investigations, potentially employing techniques such as stopped-flow spectrophotometry or computational modeling, would be necessary to fully elucidate the specific reaction pathways and transition states for reactions involving this compound.

Applications of 5 Bromo 4 Methoxynicotinaldehyde in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic positioning of reactive functional groups makes 5-Bromo-4-methoxynicotinaldehyde an ideal starting material for the synthesis of more complex heterocyclic structures.

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous clinically important molecules. nih.gov this compound serves as an excellent starting point for creating diverse pyridine-based derivatives. The bromine atom at the 5-position is a key functional handle for late-stage diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. mdpi.com This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The use of a bromo-substituted precursor provides significant regiocontrol over these additions. sigmaaldrich.com

Simultaneously, the aldehyde group at the 3-position offers a different axis of reactivity. It can undergo a range of classical transformations, including:

Reductive amination to introduce amine-containing side chains.

Wittig reactions or related olefination to form carbon-carbon double bonds.

Oxidation to the corresponding carboxylic acid, enabling the formation of amides or esters.

Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

This dual reactivity allows chemists to build molecular complexity in a controlled and predictable manner, generating libraries of novel substituted pyridines for further research.

Table 2: Synthetic Transformations for Pyridine Scaffold Construction

Functional Group Reaction Type Reagents (Examples) Resulting Structure
5-Bromo Suzuki Coupling Arylboronic acid, Pd catalyst, Base 5-Aryl-4-methoxynicotinaldehyde
3-Aldehyde Reductive Amination Amine (R-NH₂), NaBH(OAc)₃ 5-Bromo-3-(aminomethyl)-4-methoxypyridine
3-Aldehyde Oxidation KMnO₄, Ag₂O 5-Bromo-4-methoxynicotinic acid

| 3-Aldehyde | Grignard Reaction | Alkyl-MgBr | 5-Bromo-α-alkyl-4-methoxypyridine-3-methanol |

The aldehyde group, in conjunction with the adjacent pyridine nitrogen, is well-positioned to participate in annulation reactions to construct fused bicyclic and polycyclic heterocyclic systems. For instance, condensation reactions with bifunctional nucleophiles can lead to the formation of rings fused to the pyridine core. A common strategy involves reacting a pyridine aldehyde with an amine-containing reagent to form an imine, followed by an intramolecular cyclization. This approach is used to synthesize therapeutically relevant fused systems like imidazo[4,5-b]pyridines. nih.govmdpi.com In such a synthesis starting from this compound, the resulting fused ring system would retain the bromine atom, providing a valuable site for subsequent functionalization to build even greater molecular complexity.

Building Block for Complex Organic Molecules

The compound's utility extends to its role as an intermediate in the multi-step synthesis of complex organic molecules designed for biological screening.

In drug discovery, the synthesis of novel molecular entities often relies on versatile building blocks. Substituted pyridines are a cornerstone of many pharmaceutical compounds. researchgate.net this compound serves as a precursor for fragments that may be incorporated into larger, more complex lead compounds. The aldehyde can be transformed into a variety of functional groups that are common in pharmacologically active molecules, while the bromo-substituent allows for the key strategic bond constructions that assemble the final target. For example, the synthesis of novel kinase inhibitors or receptor modulators often involves the coupling of a heterocyclic core, like the one provided by this aldehyde, with other aromatic or aliphatic fragments.

The synthesis of new agrochemicals, such as fungicides, herbicides, and insecticides, also relies heavily on heterocyclic chemistry. The structural motifs present in this compound are relevant to this field. The synthetic methodologies used are parallel to those in pharmaceutical research, where the goal is to generate novel structures for biological screening. The compound's functional handles allow for the systematic modification of the pyridine core to explore structure-activity relationships. For instance, isomers such as 6-bromo-2-methoxynicotinic acid have been noted for their use in agrochemical synthesis, highlighting the importance of this substitution pattern on the pyridine ring.

Development of Protein Degrader Building Blocks

A significant application of this compound is in the rapidly advancing field of targeted protein degradation. It is classified as a protein degrader building block, specifically for the synthesis of molecules like Proteolysis-Targeting Chimeras (PROTACs). calpaclab.com

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. sigmaaldrich.com They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. sigmaaldrich.comtocris.com By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.com

The synthesis of PROTACs is a modular process, requiring a toolbox of "building blocks" that can be readily combined to generate extensive libraries for screening. This compound serves as a precursor for one of these modules, likely a fragment that is elaborated into a novel ligand for a target protein. The aldehyde provides a convenient point for conjugation to the linker, while the bromo-methoxy-pyridine core forms the structural foundation of the ligand itself.

Table 3: Modular Role of this compound in PROTAC Synthesis

PROTAC Component Function Synthetic Role of this compound
Warhead (POI Ligand) Binds to the target protein to be degraded. Serves as a core scaffold or precursor to be chemically modified into the final warhead.
Linker Connects the two ligands with optimal length and geometry. The aldehyde group can be chemically transformed for covalent attachment to the linker.

| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., VHL, CRBN). | Not directly derived from this building block, but is joined to the linker-warhead assembly. |

Synthesis of Piperidine (B6355638) Derivatives

The piperidine motif is a ubiquitous structural core in a vast array of pharmaceuticals and natural products. Consequently, the development of novel and efficient synthetic routes to substituted piperidines is a central theme in organic chemistry. Aromatic aldehydes are common precursors in many of these synthetic strategies. researchgate.netacs.orgnih.govresearchgate.net

A comprehensive review of the scientific literature indicates that while general methods for piperidine synthesis involving aromatic aldehydes are well-established, specific examples detailing the use of this compound as a starting material are not widely reported. Methodologies such as the condensation of aromatic aldehydes with various amines and β-ketoesters are frequently employed to construct the piperidine ring. nih.govtandfonline.com For instance, one-pot, five-component reactions of aromatic aldehydes, β-keto esters, and amines in acetic acid have been shown to produce highly functionalized piperidines in good yields. tandfonline.com Another approach involves the highly diastereoselective four-component synthesis of piperidin-2-ones from aromatic aldehydes, Michael acceptors, pyridinium (B92312) ylides, and ammonium (B1175870) acetate. researchgate.net

These general methods highlight the potential of aldehydes in the synthesis of piperidine derivatives. The aldehyde functionality of this compound could, in principle, participate in similar transformations. The electronic nature of the pyridine ring, influenced by the bromo and methoxy (B1213986) groups, would likely play a significant role in the reactivity of the aldehyde and the stability of any intermediates formed during the cyclization process. However, dedicated studies to explore and optimize the conditions for such reactions with this specific substrate have not been found in the reviewed literature.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govtaylorandfrancis.comscielo.org.mxwikipedia.org These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. Aldehydes are frequently employed as key electrophilic components in many named MCRs, including the Biginelli, Hantzsch, Passerini, and Ugi reactions. wikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.net

While direct applications of this compound in MCRs are not extensively documented, the reactivity of structurally similar compounds provides valuable insight into its potential. For example, a related compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has been successfully utilized in a multi-component condensation with 3-amino-1,2,4-triazole and acetone. This reaction yielded a complex tetrahydro organic-chemistry.orgfiveable.mescribd.comtriazolo[1,5-a]pyrimidin-7-ol derivative. The reaction conditions and the structure of the resulting product underscore the utility of brominated methoxy-substituted aromatic aldehydes in constructing intricate heterocyclic frameworks via MCRs.

The general applicability of aromatic aldehydes in MCRs is well-documented. For instance, the Biginelli reaction, a condensation of an aldehyde, a β-ketoester, and urea, is a classic method for synthesizing dihydropyrimidinones. taylorandfrancis.comscielo.org.mxwikipedia.org Similarly, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form dihydropyridines. organic-chemistry.orgfiveable.mescribd.comwikipedia.orgchemtube3d.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, also heavily rely on an aldehyde component to generate α-acyloxy amides and α-acylamino amides, respectively. rsc.orgresearchgate.netwikipedia.org

Given these precedents, this compound represents a promising, yet underexplored, substrate for a variety of MCRs. Its aldehyde functionality is poised to react with various nucleophiles, while the substituted pyridine ring could influence the reaction pathways and lead to novel, biologically relevant scaffolds.

Below is a table detailing the multi-component reaction of a similar aldehyde, highlighting the potential for this compound.

ReactantsProductReaction ConditionsYield
5-bromo-2-hydroxy-3-methoxybenzaldehyde, 3-amino-1,2,4-triazole, acetone5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro organic-chemistry.orgfiveable.mescribd.comtriazolo[1,5-a]pyrimidin-7-ol40 °C, 4 days18%

This data demonstrates that despite a modest yield, complex heterocyclic structures can be accessed from a brominated and methoxylated aldehyde through a multi-component strategy. Further research into the application of this compound in established MCRs could unveil new synthetic pathways to novel and potentially bioactive molecules.

Spectroscopic and Structural Elucidation of 5 Bromo 4 Methoxynicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Bromo-4-methoxynicotinaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) and aldehyde functional groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The bromine atom, being electronegative, and the methoxy group, with its electron-donating nature, along with the electron-withdrawing aldehyde group, create a unique electronic environment for each proton.

Based on established principles of NMR spectroscopy and data from related substituted pyridines, a predicted ¹H NMR spectrum can be outlined. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy group protons will present as a sharp singlet, usually in the range of δ 3.8 to 4.2 ppm. The two aromatic protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling patterns providing crucial information about their relative positions. Specifically, the proton at the C-2 position and the proton at the C-6 position will show characteristic shifts.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.5 - 8.7s
H-68.3 - 8.5s
OCH₃3.9 - 4.1s
CHO9.9 - 10.1s
Note: This is a predicted spectrum. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the region of δ 190-195 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the attached substituents. The carbon atom attached to the bromine (C-5) will be influenced by the heavy atom effect, while the carbon attached to the methoxy group (C-4) will be shifted downfield due to the oxygen's electronegativity. The carbon of the methoxy group itself will appear as a signal around δ 55-60 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4155 - 160
C-5115 - 120
C-6145 - 150
OCH₃55 - 60
CHO190 - 195
Note: This is a predicted spectrum. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. While this compound itself has isolated aromatic protons, in its derivatives where further substitution allows for adjacent protons, COSY is crucial for establishing their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. ipb.ptpressbooks.pub This experiment is instrumental in definitively assigning the protonated carbons in the pyridine ring by linking the proton signals to their corresponding carbon signals. ipb.ptpressbooks.pub

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between ¹H and ¹³C nuclei (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons), such as C-3, C-4, and C-5 in the pyridine ring, and the carbonyl carbon. For instance, correlations would be expected between the aldehyde proton and C-3, and between the methoxy protons and C-4.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). researchgate.net

Common fragmentation pathways for such compounds under ESI-MS/MS conditions could involve the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or the bromine atom. miamioh.edunih.gov

Predicted ESI-MS Fragmentation for this compound

IonPredicted m/zDescription
[M+H]⁺216/218Molecular ion peak with bromine isotopic pattern
[M+H-CHO]⁺187/189Loss of the formyl radical
[M+H-OCH₃]⁺185/187Loss of the methoxy radical
[M+H-Br]⁺137Loss of the bromine radical
Note: These are predicted fragmentation patterns. Actual fragmentation may vary based on experimental conditions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₆BrNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govijcce.ac.irrsc.org

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. An analysis of the IR and Raman spectra of this compound would provide a molecular fingerprint, allowing for its identification and offering insights into its molecular structure.

Vibrational Mode Analysis

The vibrational modes of this compound would arise from the stretching and bending of its constituent bonds (C-C, C-N, C=O, C-H, C-O, C-Br). A theoretical vibrational analysis, often performed using computational methods like Density Functional Theory (DFT), could predict the frequencies and intensities of these modes. Comparing such theoretical predictions with experimental spectra would allow for a detailed assignment of the observed vibrational bands.

Functional Group Identification

The presence of key functional groups in this compound would give rise to characteristic peaks in its IR and Raman spectra. The expected characteristic vibrational frequencies are outlined in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretching~1700
Aldehyde (C-H)Stretching~2850 and ~2750
Methoxy (C-O)Stretching~1250 (asymmetric) and ~1050 (symmetric)
Aromatic Ring (C=C/C=N)Stretching~1600-1450
C-BrStretching~600-500

This table represents generalized expected wavenumber ranges for the functional groups present in the molecule. Actual experimental values would provide precise information about the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the pyridine ring, the aldehyde group, and the methoxy substituent. The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the molecular structure and solvent environment. This analysis would help in understanding the electronic properties of the molecule.

X-Ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-Ray Diffraction for Solid-State Structure

A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Key structural parameters that would be determined are presented in the table below.

ParameterDescription
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry operations that describe the arrangement of molecules in the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal lattice.
Bond LengthsThe distances between bonded atoms (e.g., C=O, C-Br, C-O).
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.

This table outlines the fundamental data obtained from a single-crystal X-ray diffraction experiment. The actual values would offer a precise geometric description of the molecule.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis would identify any intermolecular interactions, such as hydrogen bonds (e.g., involving the aldehyde oxygen), halogen bonds (involving the bromine atom), and π-π stacking interactions between the pyridine rings. These interactions are fundamental to understanding the solid-state properties of the compound.

Computational Chemistry Investigations of this compound: A Theoretical Perspective

To offer a representative understanding, this article will discuss the theoretical methodologies and the nature of insights that would be derived from a computational study of this compound, based on established principles of computational chemistry.

Future Directions in Research on 5 Bromo 4 Methoxynicotinaldehyde

Exploration of Novel Synthetic Methodologies

Future research should prioritize the development of more efficient, sustainable, and versatile methods for the synthesis of 5-Bromo-4-methoxynicotinaldehyde and its derivatives. While classical condensation and cyclization reactions form the historical basis of pyridine (B92270) synthesis, modern chemistry offers more advanced strategies. numberanalytics.com

One promising avenue is the application of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. rsc.org Developing an MCR strategy for this scaffold could streamline its production significantly.

Another key area is the refinement of transition metal-catalyzed cross-coupling reactions . numberanalytics.com While methods like Suzuki-Miyaura and Sonogashira coupling are used to functionalize brominated pyridines, future work could focus on developing catalysts with higher turnover numbers, broader substrate scope, and milder reaction conditions specifically for this molecule. nih.gov Exploring novel one-step methodologies that convert various amides directly into highly substituted pyridines could also provide a more convergent and efficient synthetic route. organic-chemistry.org

Furthermore, the principles of green chemistry should be integrated into synthetic planning. This includes the use of environmentally benign solvents, exploring catalytic systems based on earth-abundant metals, and developing protocols that minimize waste generation. researchgate.net

Synthetic Methodology Potential Advantage for this compound Synthesis Relevant Research Area
Multi-Component Reactions (MCRs)High efficiency, atom economy, reduced number of synthetic steps. rsc.orgDomino reactions, Cascade synthesis. rsc.org
Advanced Cross-CouplingIntroduction of diverse functional groups at the bromine position under mild conditions. nih.govCatalyst development, Flow chemistry.
Direct Amide ConversionConvergent and rapid assembly of the substituted pyridine core. organic-chemistry.orgC-H activation, Amide activation. organic-chemistry.org
Green Chemistry ApproachesReduced environmental impact, increased safety, and sustainability. researchgate.netBiocatalysis, Use of non-toxic solvents. rsc.org

Development of New Catalytic Applications

The unique combination of functional groups in this compound makes it a prime candidate for development into a novel catalyst or catalytic ligand.

The aldehyde group, in conjunction with the pyridine nitrogen, could be exploited in asymmetric organocatalysis . For instance, it could serve as a precursor to chiral amines or iminium ions that catalyze stereoselective transformations. A particularly exciting direction would be to investigate its role in asymmetric autocatalytic reactions, similar to the Soai reaction, where a chiral product acts as a catalyst for its own formation. nih.gov The electronic properties of the bromo- and methoxy-substituted ring could significantly influence the efficiency and enantioselectivity of such processes.

The compound could also serve as a ligand for transition metal catalysis . The pyridine nitrogen is a classic coordination site for metals. The bromine atom offers a handle for creating bidentate or pincer-type ligands through subsequent reactions. Such ligands could find applications in a wide range of catalytic processes, including hydrogenation, C-H activation, and cross-coupling reactions. whiterose.ac.uk Research into using related nicotinaldehyde derivatives as transient directing groups for palladium-catalyzed C-H arylation highlights the potential of this molecular framework in catalysis. researchgate.net

Catalytic Application Area Potential Role of this compound Key Research Focus
Asymmetric AutocatalysisSubstrate for generating highly enantioenriched products. nih.govSoai reaction, Amplification of chirality. nih.gov
OrganocatalysisPrecursor to chiral amines or iminium ion catalysts.Enantioselective synthesis.
Transition Metal LigandBuilding block for novel ligands for cross-coupling or hydrogenation catalysts. whiterose.ac.ukLigand design, Catalyst screening.
Transient Directing GroupGuiding metal catalysts to specific C-H bonds for functionalization. researchgate.netC-H activation, Reaction mechanism studies. researchgate.net

Investigation of Unexplored Reaction Pathways

Beyond its role as a synthetic intermediate, the inherent reactivity of this compound could be harnessed in novel chemical transformations. The electron-deficient nature of the pyridine ring, modified by its substituents, opens the door to a variety of reaction pathways that have yet to be systematically studied for this specific molecule.

Future research could explore its participation in pericyclic reactions , such as Diels-Alder or other cycloadditions, where the pyridine ring acts as either the diene or dienophile component under suitable conditions. The influence of the bromo and methoxy (B1213986) groups on the regioselectivity and stereoselectivity of these reactions would be of fundamental interest.

Another area of focus should be on C-H activation reactions at the C-2 or C-6 positions of the pyridine ring. While the bromine at C-5 is a traditional site for cross-coupling, direct functionalization of the C-H bonds offers a more atom-economical approach to building molecular complexity.

Furthermore, the interplay between the aldehyde and the methoxy group could enable unique intramolecular cyclization or rearrangement reactions upon treatment with specific reagents. Investigating reaction sequences like amidoalkylation followed by Staudinger/aza-Wittig reactions, which have been used to create functionalized pyridines, could lead to novel heterocyclic systems. researchgate.net

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structure, dynamics, and interactions of this compound and its derivatives requires the application of advanced spectroscopic techniques. While standard NMR and mass spectrometry are routine, more sophisticated methods can provide unparalleled insights.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy could be employed to precisely determine the local coordination environment of the bromine atom. researchgate.net This would be particularly valuable for characterizing its interactions in solid-state materials or when coordinated to a metal center. researchgate.net

The use of on-line spectroscopic methods , such as coupling a reaction vessel to an FTIR or UV-vis spectrometer, would allow for real-time kinetic analysis of reactions involving this compound. nih.gov This approach can provide crucial data for understanding reaction mechanisms and optimizing conditions. nih.gov For solid-state applications, techniques like solid-state NMR would be invaluable for probing the structure and packing of materials derived from this building block. Additionally, advanced 2D NMR techniques could be used to elucidate the structure of complex products and intermediates formed in its reactions.

Deepening Computational Understanding of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the reactivity of this compound. mdpi.com Future research should leverage computational studies to guide experimental work.

DFT calculations can be used to:

Predict Reactive Sites: By calculating parameters like Fukui functions, researchers can predict the most likely sites for nucleophilic, electrophilic, and radical attack, guiding the design of new reactions. nih.gov

Elucidate Reaction Mechanisms: Transition state theory can be used to map out the energy profiles of potential reaction pathways, helping to understand why certain products are formed and how to favor desired outcomes. nih.gov This is critical for understanding complex catalytic cycles or multi-step organic reactions. researchgate.net

Analyze Structure-Reactivity Relationships: Computational models can systematically probe how the electronic and steric properties of the bromo and methoxy substituents influence the reactivity of the aldehyde and the pyridine ring. researchgate.netmdpi.com This understanding is crucial for designing derivatives with tailored properties.

Energy framework calculations based on DFT can also provide insight into intermolecular interactions, which is essential for predicting crystal packing and designing materials with specific solid-state properties. mdpi.com

Integration into Materials Science Research (as a synthetic component)

The functional groups on this compound make it an excellent candidate for integration into advanced functional materials. numberanalytics.com The pyridine unit is a common component in organic electronic materials due to its electron-transporting properties.

The bromine atom serves as a key functional handle for polymerization reactions . Through cross-coupling reactions like Suzuki or Stille polycondensation, it can be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The pyridine nitrogen and the aldehyde group are excellent sites for coordination to metal ions, making this compound a promising building block for metal-organic frameworks (MOFs) or coordination polymers. By designing appropriate reaction conditions, it could be used to construct porous materials with potential applications in gas storage, separation, or heterogeneous catalysis. The aldehyde group within the pores could also be post-synthetically modified to introduce further functionality.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Distinct aldehyde proton signal at ~10 ppm; coupling patterns differentiate methoxy (-OCH₃, δ 3.8–4.0 ppm) and aromatic protons.
    • ¹³C NMR : Carbonyl carbon at ~190 ppm, methoxy carbon at ~55 ppm, and aromatic carbons influenced by bromine’s deshielding effect .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. Mass spectrometry confirms molecular ion [M+H]⁺ at m/z 230 (C₇H₆BrNO₂) .
  • FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹; methoxy C-O at ~1250 cm⁻¹ .

How does the electronic effect of the 4-methoxy group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
The methoxy group acts as an electron-donating substituent, altering the pyridine ring’s electron density:

  • Regioselectivity : Activates the 2- and 6-positions for electrophilic substitution, while the 5-bromo group directs nucleophilic attacks to the 3-position .
  • Suzuki-Miyaura Coupling : Bromine at the 5-position participates efficiently with arylboronic acids, but the methoxy group may require protection (e.g., silylation) to prevent demethylation under basic conditions .
    Mechanistic Insight : DFT calculations can model charge distribution, predicting reactivity hotspots for functionalization .

How should researchers address contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Focus
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Purity Thresholds : Impurities >2% (e.g., residual solvents) may skew IC₅₀ values. Validate purity via HPLC before biological testing .
  • Structural Confounders : Compare activity of the parent compound with its synthetic intermediates to isolate the pharmacophore .
    Resolution Strategy : Replicate studies under standardized conditions (e.g., OECD guidelines) and use meta-analysis to reconcile data .

What computational approaches are recommended for predicting the binding affinity of this compound-derived inhibitors?

Q. Advanced Research Focus

  • Docking Simulations : Software like AutoDock Vina models interactions with target proteins (e.g., kinases). The aldehyde group may form covalent bonds with catalytic cysteine residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. The methoxy group’s hydrophobicity enhances binding in pocket regions .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .

How can researchers optimize the stability of this compound under varying storage conditions?

Q. Basic Research Focus

  • Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation .
  • Solvent : Dissolve in anhydrous DMSO or ethanol; avoid aqueous buffers (pH >7) to minimize hydrolysis .
  • Degradation Analysis : Monitor via TLC or LC-MS every 3 months. A new peak at m/z 216 suggests oxidation to the carboxylic acid .

What strategies enable efficient derivatization of this compound for library synthesis?

Q. Advanced Research Focus

  • Aldehyde Functionalization :
    • Reductive Amination : React with primary amines (e.g., benzylamine) and NaBH₃CN to yield secondary amines .
    • Wittig Reaction : Generate α,β-unsaturated esters using ylides .
  • Bromine Utilization : Cross-coupling (e.g., Heck, Sonogashira) to introduce alkynes or aryl groups .
    Case Study : A 2025 study achieved 78% yield in a Pd-catalyzed coupling with 4-fluorophenylboronic acid, producing a kinase inhibitor precursor .

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